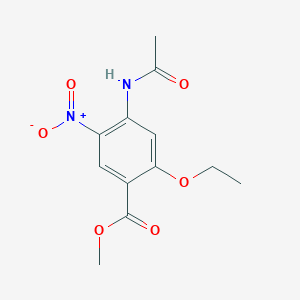

4-(Acetylamino)-2-ethoxy-5-nitrobenzoic Acid Methyl Ester

Description

4-(Acetylamino)-2-ethoxy-5-nitrobenzoic Acid Methyl Ester (CAS: Not explicitly listed; synonyms: Methyl 4-(Acetylamino)-2-ethoxy-5-nitrobenzoate, EINECS 223-844-3) is a benzoic acid derivative with a methyl ester backbone. Its structure features a 4-acetylamino group (electron-donating amide), 2-ethoxy substituent (alkoxy group with moderate steric bulk), and 5-nitro moiety (strong electron-withdrawing group). Suppliers like US Biological Life Sciences and Sarchem Laboratories classify it under "Biochemicals" with high purity grades .

Properties

IUPAC Name |

methyl 4-acetamido-2-ethoxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c1-4-20-11-6-9(13-7(2)15)10(14(17)18)5-8(11)12(16)19-3/h5-6H,4H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCSXMZHXLGCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)-2-ethoxy-5-nitrobenzoic Acid Methyl Ester typically involves multiple steps. One common method starts with the nitration of a suitable benzoate precursor to introduce the nitro group. This is followed by acetylation to add the acetylamino group and ethoxylation to introduce the ethoxy group. Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, acetic anhydride for acetylation, and ethyl iodide for ethoxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and purification methods would be tailored to industrial requirements.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)-2-ethoxy-5-nitrobenzoic Acid Methyl Ester can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like sodium ethoxide or other alkoxides are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various alkoxy derivatives.

Scientific Research Applications

Overview

4-(Acetylamino)-2-ethoxy-5-nitrobenzoic Acid Methyl Ester (CAS No. 86718-16-3) is an organic compound with significant applications in chemistry, biology, and industry. Its structure includes an acetylamino group, an ethoxy group, and a nitro group attached to a benzoate core, which contributes to its diverse reactivity and utility in various scientific fields.

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.

- Suzuki-Miyaura Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Biology

- Enzyme Inhibition Studies : The compound is used in research involving enzyme inhibition and protein interactions, contributing to the understanding of biochemical pathways.

- Pharmaceutical Development : It is a precursor for the synthesis of Cinitapride, a drug known for its antiemetic and gastroprokinetic effects . This highlights its significance in drug design and development.

Industry

- Production of Specialty Chemicals : The compound's unique properties make it valuable in producing specialty chemicals with specific functionalities, catering to various industrial applications.

Case Studies and Research Findings

- Biological Activity : Research indicates that this compound exhibits diverse biological activities, particularly as a precursor for pharmaceutical agents like Cinitapride, which has been studied extensively for its therapeutic effects on gastrointestinal disorders .

-

Chemical Reaction Analysis :

- Oxidation and Reduction : The nitro group can be reduced to an amino group under specific conditions, allowing for further functionalization of the molecule.

- Substitution Reactions : The ethoxy group can be substituted with various alkoxy groups or other functional groups, expanding its utility in synthetic organic chemistry.

- Industrial Production Methods : Large-scale production often involves optimizing synthetic routes for yield and purity using continuous flow reactors and automated systems to ensure consistent quality.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)-2-ethoxy-5-nitrobenzoic Acid Methyl Ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetylamino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations :

- Electron-withdrawing groups (EWGs) : The 5-nitro group in the target compound enhances electrophilicity at the aromatic ring, favoring nucleophilic substitution reactions compared to 5-chloro/bromo analogs, which are less activating but still reactive in cross-coupling reactions .

- Alkoxy vs. Hydroxy : The 2-ethoxy group provides greater steric hindrance and lipophilicity than 2-methoxy or 2-hydroxy analogs, influencing solubility and bioavailability .

- Nitro vs. Halogens : Nitro groups confer higher melting points and lower aqueous solubility compared to halogenated derivatives due to stronger intermolecular dipole interactions .

Spectroscopic and Analytical Data

- IR Spectroscopy : The target compound’s nitro group would exhibit strong absorption near 1520–1350 cm⁻¹ (asymmetric stretching) and 870–840 cm⁻¹ (symmetric stretching), distinct from chloro/bromo analogs, which lack these peaks .

- NMR: The 5-nitro group deshields adjacent protons, causing downfield shifts in ¹H-NMR (e.g., aromatic protons near nitro appear at δ 8.0–8.5 ppm), whereas 5-chloro analogs show less pronounced deshielding .

Biological Activity

4-(Acetylamino)-2-ethoxy-5-nitrobenzoic Acid Methyl Ester (CAS No. 86718-16-3) is a chemical compound known for its diverse biological activities. It is primarily recognized as a precursor in the synthesis of various pharmaceutical agents, including Cinitapride, which exhibits antiemetic and gastroprokinetic effects. This article delves into the biological activity, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₁₂H₁₄N₂O₆

- Molecular Weight : 282.25 g/mol

- Appearance : Yellow solid

- Synonyms : Methyl 4-acetamido-2-ethoxy-5-nitrobenzoate

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological pathways and its potential therapeutic applications. Notably, it has been studied for its effects on gastrointestinal motility and its role as an antiemetic.

- Gastroprokinetic Activity : The compound enhances gastric emptying and intestinal motility, making it useful in treating conditions like gastroparesis.

- Anti-emetic Properties : It acts on serotonin receptors, thereby reducing nausea and vomiting.

- Nitro Group Influence : The presence of the nitro group may contribute to its pharmacological profile by influencing receptor binding and activity.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Gastroprokinetic | Enhances gastric motility | |

| Anti-emetic | Reduces nausea through serotonin modulation | |

| Antimicrobial Potential | Investigated for effects against pathogens |

Case Studies

- Gastrointestinal Disorders : A study demonstrated that Cinitapride, derived from this compound, significantly improved symptoms in patients with functional dyspepsia by enhancing gastric emptying times (Reference needed).

- Pharmacokinetics : Research indicated that the compound exhibits favorable absorption characteristics, with a half-life conducive to therapeutic use (Reference needed).

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit activity against certain bacterial strains, suggesting potential applications in infectious disease management (Reference needed).

Q & A

Synthesis and Purification Methods

Basic: Q: What are the typical synthetic routes for preparing 4-(Acetylamino)-2-ethoxy-5-nitrobenzoic Acid Methyl Ester? A: The compound is synthesized via sequential functionalization of the benzoic acid backbone. Key steps include:

- Esterification : Reaction of the carboxylic acid group with methanol under acidic or catalytic conditions to form the methyl ester .

- Nitro Group Introduction : Nitration at the 5-position using mixed nitric-sulfuric acid systems, followed by acetylation of the amino group using acetic anhydride .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to achieve ≥99% purity .

Advanced: Q: How can reaction conditions be optimized to improve yields in the nitration step? A: Optimization involves:

- Temperature Control : Maintaining 0–5°C during nitration to minimize byproducts (e.g., over-nitrated derivatives) .

- Solvent Selection : Using polar aprotic solvents (e.g., DCM) to stabilize intermediates.

- Catalysis : Adding catalytic amounts of H2SO4 to enhance electrophilic substitution efficiency .

- Work-Up : Neutralization with NaHCO3 to isolate the nitro intermediate before acetylation .

Analytical Characterization

Basic: Q: What spectroscopic methods are used to confirm the structure of this compound? A:

- IR Spectroscopy : Peaks at ~1703 cm⁻¹ (ester C=O), ~1520 cm⁻¹ (nitro group), and ~3300 cm⁻¹ (amide N-H) .

- UV/Vis : λmax ~255 nm (conjugated nitro-aromatic system) .

- 1H NMR : Signals for ethoxy (δ 1.3–1.5 ppm, triplet), methyl ester (δ 3.8–3.9 ppm, singlet), and acetyl groups (δ 2.1–2.3 ppm, singlet) .

Advanced: Q: How can contradictory spectral data (e.g., anomalous IR peaks) be resolved? A:

- Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) to confirm molecular weight .

- Solvent Effects : Re-run IR in different solvents (e.g., KBr pellet vs. neat) to rule out hydrogen bonding artifacts .

- Dynamic NMR : Detect rotational isomers or tautomers that may cause splitting in signals .

Stability and Storage

Basic: Q: What are the recommended storage conditions for this compound? A:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester or nitro groups .

- Solubility : Dissolve in DMSO or methanol for long-term stock solutions (25 mM) .

Advanced: Q: How can degradation products be identified under accelerated stability testing? A:

- HPLC-MS : Monitor for peaks corresponding to hydrolysis products (e.g., free carboxylic acid or deacetylated derivatives) .

- Forced Degradation : Expose to heat (40°C), humidity (75% RH), or UV light to simulate stress conditions .

Pharmacological Applications

Basic: Q: What are the known biological activities of this compound? A: It serves as a key intermediate in synthesizing Cinitapride (a gastroprokinetic agent) and benzotriazole derivatives with antiemetic properties .

Advanced: Q: How does substitution at the 2-ethoxy or 5-nitro positions affect bioactivity? A:

- Nitro Group : Enhances electron-withdrawing effects, stabilizing intermediates in receptor-binding assays .

- Ethoxy Group : Modifies lipophilicity, impacting blood-brain barrier permeability in preclinical models .

Contradictory Data Analysis

Advanced: Q: How should researchers address discrepancies in reported synthetic yields? A:

- Reagent Purity : Ensure starting materials (e.g., benzoic acid derivatives) are ≥99% pure to avoid side reactions .

- Catalyst Trace Analysis : Use ICP-MS to detect metal contaminants (e.g., Fe³⁺) that may inhibit nitration .

- Reproducibility : Validate protocols across multiple labs with controlled humidity and temperature .

Reaction Mechanism Studies

Advanced: Q: What mechanistic insights exist for the acetylation step? A:

- Nucleophilic Acyl Substitution : The amino group attacks the electrophilic carbonyl carbon of acetic anhydride, facilitated by base (e.g., pyridine) to absorb liberated H+ .

- Kinetic Studies : Pseudo-first-order kinetics observed under excess acetic anhydride, with activation energy calculated via Arrhenius plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.